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Compound of Interest

Compound Name: 2-Amino-4-ethoxybenzothiazole

Cat. No.: B105062 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry,

recognized for its broad pharmacological potential. Derivatives of this core structure have

demonstrated significant promise as anticancer agents by targeting a variety of critical

pathways involved in tumor progression and survival. This guide provides an objective

comparison of the anticancer activity of various 2-aminobenzothiazole derivatives, supported

by experimental data from recent studies.

Data Presentation: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of

representative 2-aminobenzothiazole derivatives against a panel of human cancer cell lines.

Lower IC₅₀ values are indicative of higher cytotoxic potency.

Table 1: Comparative Anticancer Activity of 2-
Aminobenzothiazole Derivatives Targeting Various
Kinases

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b105062?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105062?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
ID

Target/Mec
hanism of
Action

MCF-7
(Breast
Cancer)
IC₅₀ (µM)

A549 (Lung
Cancer)
IC₅₀ (µM)

HCT-116
(Colon
Cancer)
IC₅₀ (µM)

Other Cell
Lines IC₅₀
(µM)

Series 1

(PI3K/mTOR)

PI3K/mTOR

Inhibition
1.8 - 7.2 3.9 - 10.5 7.44 - 9.99

HepG2:

9.99[1][2]

OMS5
PI3Kδ

Inhibition

24.31 -

39.51[1]
22.13[1][3] - -

OMS14
PI3Kδ

Inhibition

27.08 -

61.03[1][3]

34.09 -

61.03[1]
- -

Compound

13

EGFR

Inhibition
- 9.62[1][2] 6.43[1][2]

A375

(Melanoma):

8.07[1][2]

Compounds

14-18

EGFR

Inhibition
0.315 - 2.66 0.315 - 2.66 0.315 - 2.66

PC3, MDA-

MB-231:

0.315 -

2.66[2]

Series 2

(VEGFR-2)

VEGFR-2

Inhibition
3.84 - 5.61 HepG2: 7.92

Compound

20

VEGFR-2

Inhibition
8.27[1][2] - 7.44[1][2]

HepG2:

9.99[1][2]

Compound

21

VEGFR-2

Inhibition
10.34[1] - 11.21[1]

HepG2:

12.14[1]

Compound

40

CDK2

Inhibition
3.17[2] 3.55[2] -

Hep3B:

4.32[2]

Compound

24
Not Specified - 39.33[2] -

C6 (Rat

Glioma):

4.63[2]

Compound 7 Not Specified - - - A-375

(Melanoma):

16, BALB/c
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3T3

(Fibroblast):

71[3]

Doxorubicin
Topoisomera

se II Inhibitor
~0.9 ~1.2 ~0.5 - 1.0 -

Cisplatin
DNA Cross-

linking Agent
~3.1 ~8.7 ~2.0 -

Sorafenib
Multi-kinase

Inhibitor
- - -

Standard for

VEGFR-2

inhibition

Note: The IC₅₀ values for the derivative series are presented as a range based on multiple

compounds from the cited literature. The values for standard drugs are approximate and can

vary between studies.

Signaling Pathways and Experimental Workflows
The anticancer effects of 2-aminobenzothiazole derivatives are often attributed to their ability to

modulate critical signaling pathways that are dysregulated in cancer.

PI3K/Akt/mTOR Signaling Pathway
Several 2-aminobenzothiazole derivatives have been identified as inhibitors of the

Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, a central regulator of cell growth,

proliferation, and survival.
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Inhibition of the PI3K/Akt/mTOR signaling pathway.

VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis,

a process crucial for tumor growth and metastasis. Certain 2-aminobenzothiazole derivatives

have been shown to inhibit VEGFR-2 kinase activity.
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In Vitro Anticancer Screening Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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